3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPOIKERKOIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652969 | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-91-6 | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
This approach adapts the methodology from CN102796104A, originally designed for a trifluoromethyl analog, by substituting phenyl-containing precursors. The synthesis involves three stages:
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Hydrazine-Pyrazine Coupling :
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Triazole Ring Formation :
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Reactants : Intermediate 2 , benzoyl chloride (replacing trifluoroacetic anhydride).
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Conditions : Chlorobenzene solvent, methanesulfonic acid catalyst, reflux at 110°C for 42 hours.
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Workup : Sodium acetate neutralization, silica gel chromatography.
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Outcome : Intermediate 4 (triazolo-pyrazine) with 99% purity.
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Hydrogenation and Salt Formation :
Key Data
| Step | Reactants | Conditions | Purity/Yield |
|---|---|---|---|
| 1 | 2-Chloro-5-phenylpyrazine, hydrazine hydrate | 60°C, 15h | 93% |
| 2 | Intermediate 2 , benzoyl chloride | 110°C, 42h | 99% |
| 3 | Intermediate 4 , HCl | 25°C, H₂ 4bar | 85–90% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Pathway
The CuAAC method, detailed in regioselective syntheses, constructs the triazole ring via click chemistry:
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Azide Precursor Synthesis :
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Cyclization to Pyrazine-Triazole :
Key Data
| Parameter | Value |
|---|---|
| Regioselectivity | >95% (1,4-isomer) |
| Reaction Time | 12h (CuAAC) + 6h (cyclization) |
| Overall Yield | 66% |
Hydrazine-Carboxylate Cyclocondensation
Reaction Pathway
This one-pot method condenses hydrazine derivatives with phenyl-substituted carbonyl compounds:
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Hydrazine Formation :
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Reactants : Ethyl 5-phenylpyrazine-2-carboxylate, hydrazine hydrate.
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Conditions : Ethanol, 80°C, 8h.
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Outcome : Pyrazine hydrazide (94% yield).
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Cyclization :
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Reactants : Pyrazine hydrazide, phosphoryl chloride.
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Conditions : 100°C, 4h.
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Yield : 88% final product.
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Key Data
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate | 80°C | 94% |
| Cyclization | POCl₃ | 100°C | 88% |
Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl isocyanate, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . Additionally, the compound can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway, involving the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Substituent Variations at Position 3
- Trifluoromethyl Analogues : The CF₃ group increases metabolic stability and lipophilicity. Synthesized via cyclization with phosphorus oxychloride (54% overall yield) .
- Cyclopropyl Analogues : The cyclopropyl group introduces steric hindrance, influencing receptor binding. Requires controlled storage due to hygroscopicity .
Triazole-Pyrazine Ring Modifications
- [1,2,3]Triazolo[1,5-a]pyrazine: Distinct fusion position leads to altered reactivity. For example, 4-aryl derivatives (e.g., 4-phenyl) are synthesized from ynones and amino azides, with yields >80% . However, 1-phenylprop-2-yn-1-one showed low reactivity in forming 4-phenyl derivatives .
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine : Incorporates a tetrazine ring, with NMR signals at δ 157.2 (C3 of triazole) and δ 182.1 (C3 of tetrazine) . This structural variation enhances π-stacking interactions in drug design.
Pharmacological and Physicochemical Comparisons
Biological Activity
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound has been achieved through various methodologies that typically involve cyclization reactions of appropriate precursors. For instance, the cyclization of hexahydropyridazine derivatives with substituted benzaldehydes has shown promising yields in producing this triazolo compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic activity against various cancer cell lines. In particular:
- MCF-7 and MDA-MB-231 Cells : In vitro assays demonstrated that derivatives containing the triazolo-pyrazine scaffold showed stronger cytotoxic effects than traditional chemotherapeutics like cisplatin. The mechanism underlying this activity involves the induction of apoptosis via caspase pathways and the modulation of NF-κB and p53 signaling .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it possesses inhibitory effects on inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. The biological testing revealed that certain derivatives exhibited significantly lower iNOS inhibitory activity compared to other known compounds .
Study 1: Anticancer Activity
In a study assessing the anticancer activity of various triazolo derivatives including this compound:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Findings : The compound demonstrated IC50 values significantly lower than cisplatin across both cell lines. Mechanistic studies indicated that the compound triggers apoptosis through activation of caspases 3/7 and modulation of autophagic pathways .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of triazolo derivatives:
- Methodology : The study employed in vitro assays to measure iNOS activity.
- Results : The findings suggested that while some derivatives had notable iNOS inhibitory activity, this compound showed reduced efficacy compared to other related compounds .
Comparative Analysis
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | <10 | Apoptosis via caspase activation |
| Cisplatin | MCF-7 | ~15 | DNA cross-linking |
| 5-Methylsulfanyl derivative | MDA-MB-231 | <5 | iNOS inhibition |
Q & A
What synthetic strategies are commonly employed for constructing the [1,2,4]triazolo[4,3-a]pyrazine core?
Basic
The core structure is typically synthesized via cyclization of hydrazine derivatives with carbonyl or acid halide reagents. For example, describes a method starting from 2-chloro-3-hydrazinopyrazine, which undergoes cyclization with carbonic acid halides to form the triazolo-pyrazine backbone. Substituents in position 3 (e.g., phenyl groups) can be introduced using aryl halides or via post-cyclization functionalization. highlights the use of tert-butyl carbamate intermediates followed by deprotection to introduce pyrazine substituents (e.g., Step C in ). Optimizing reaction conditions (e.g., HCl in ethanol for deprotection) and purification by chromatography (SiO₂, DCM/MeOH) are critical for yield and purity .
How is the antimicrobial activity of triazolo-pyrazine derivatives evaluated in preclinical studies?
Basic
Antimicrobial screening involves determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against Gram-positive/negative bacteria and fungi. reports MICs of 12.5 µg/mL and MBCs of 25.0 µg/mL for a 3-thioxo derivative against Gram-negative bacteria. Assays use standardized bacterial strains (e.g., E. coli, S. aureus) cultured in nutrient broth, with activity measured via turbidity or colony counting. Structural modifications (e.g., 4-fluorobenzyl substituents) enhance activity by improving membrane penetration or target binding .
What methodologies are used to quantify triazolo-pyrazine derivatives and assess purity?
Advanced
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is a validated method for quantifying the active substance ( ). Sample preparation (0.25 g dissolved in 30 mL acetic acid) and endpoint detection (first potential jump) achieve ±0.22% uncertainty. HPLC with UV detection (e.g., 254 nm) monitors impurities like oxidation byproducts (e.g., 7-(4-fluorobenzyl)-triazolopyrazine-dione) at ≤0.5% levels. highlights structural analogs analyzed via LC-MS for identity confirmation .
How can structural modifications enhance selectivity for kinase targets like c-Met/VEGFR-2?
Advanced
demonstrates that introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 and aryl substituents at position 7 improves dual c-Met/VEGFR-2 inhibition (IC₅₀ < 100 nM). Structure-activity relationship (SAR) studies use molecular docking to optimize interactions with kinase ATP-binding pockets. For example, methyl groups on the pyrazine ring enhance hydrophobic interactions, while phenyl groups improve π-π stacking. In vitro kinase assays (e.g., fluorescence polarization) validate selectivity over off-target kinases .
What experimental approaches address discrepancies in reported biological activities across studies?
Advanced
Discrepancies often arise from structural variations (e.g., 3-thioxo vs. 3-phenyl substituents) or assay conditions (e.g., cell type, incubation time). and 14 show that 3-thioxo derivatives exhibit stronger antimicrobial activity, while links 3-phenyl groups to kinase inhibition. Cross-study validation involves:
- Replicating assays under standardized conditions (e.g., ATCC bacterial strains).
- Comparative SAR analysis using shared scaffolds.
- Computational modeling to predict binding affinities for divergent targets .
How can blood-brain barrier (BBB) permeability be optimized for CNS-targeted triazolo-pyrazines?
Advanced
identifies lipophilic moieties (e.g., trifluoromethyl) and low molecular weight (<450 Da) as critical for BBB penetration. Compound 25 achieved 80% P2X7 receptor occupancy in rat brains at 10 mg/kg (oral) due to its logP ~2.5 and polar surface area <70 Ų. In vitro BBB models (e.g., MDCK-MDR1 monolayers) measure permeability (Papp >5 × 10⁻⁶ cm/s). In vivo pharmacokinetics (rat plasma/brain ratio >0.3) and autoradiography further validate brain penetration .
What strategies mitigate nitrosamine impurity formation during synthesis?
Advanced
and 17 highlight the risk of nitroso derivatives (e.g., 7-nitroso analogs) forming under acidic conditions. Mitigation includes:
- Using high-purity reagents and inert atmospheres to prevent amine nitrosation.
- Implementing HPLC-MS monitoring for trace impurities (detection limit <0.1 ppm).
- Post-synthesis purification via recrystallization or ion-exchange chromatography.
- Structural redesign to eliminate secondary amine sites prone to nitrosation .
How do electrochemical-photochemical methods improve triazolo-pyrazine synthesis?
Advanced
details a two-step process:
Electrochemical coupling of tetrazoles with dimethoxypyrazine generates disubstituted intermediates.
Photochemical excitation (254/265 nm) induces nitrogen loss, forming nitrilimine intermediates that cyclize into triazolo-pyrazines. This method reduces byproducts and enhances regioselectivity compared to thermal cyclization. Computational studies (DFT) optimize reaction pathways for energetic material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
